molecular formula C25H27FN2O3S2 B4022321 N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4022321
M. Wt: 486.6 g/mol
InChI Key: BDHQLUVGQHRDNB-UHFFFAOYSA-N
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Description

The compound , due to its complex structure, is of significant interest in the field of synthetic organic chemistry and medicinal chemistry. Its synthesis involves multi-step reactions that introduce various functional groups, potentially contributing to a wide range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of compounds with similar structural motifs involves the protection of hydroxyl groups using sulfonyl derivatives, as demonstrated by Spjut et al. (2010) in the synthesis of a protected glycosyl donor, highlighting the importance of sulfonyl groups in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Molecular Structure Analysis

The crystal structure of related compounds has been analyzed through X-ray diffraction, offering insights into the molecular conformation and the impact of different substituents on the overall molecular geometry, as shown in the work on N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenylglycinates (González-Cameno et al., 1998).

Chemical Reactions and Properties

The reactivity of sulfonamide and sulfonyl-containing compounds in base-catalyzed sulfa-Michael reactions indicates the potential chemical behaviors of our compound of interest, allowing the synthesis of functionalized sulfones (Fernández et al., 2014). Additionally, the role of sulfonyl groups in facilitating electrophilic substitutions and conjugate addition reactions is evident in the synthesis of o-quinodimethanes (Lenihan & Shechter, 1999).

Physical Properties Analysis

The physical properties, including solubility and melting points, of sulfonyl and sulfonamide compounds are influenced by their molecular structure. The presence of fluorine and sulfonyl groups can enhance the lipophilicity and potentially the stability of the compound, making it an interesting subject for further research in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of compounds containing sulfonyl and sulfonamide groups include their acidity, basicity, and reactivity towards nucleophiles and electrophiles. The studies on the synthesis and functionalization of sulfones provide a basis for understanding the reactivity patterns and chemical stability of such compounds under various conditions (Murugavel et al., 2016).

properties

IUPAC Name

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3S2/c1-19-11-13-22(14-12-19)33(30,31)28(24-10-6-5-9-23(24)26)17-25(29)27-15-16-32-18-21-8-4-3-7-20(21)2/h3-14H,15-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHQLUVGQHRDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-fluorophenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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